5-(4-chlorophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol
Description
This compound, also known as Yucasin, is a synthetic triazole derivative characterized by a 4-chlorophenyl group at position 5 and a 2-methylprop-2-en-1-yl (isobutenyl) substituent at position 4 of the triazole ring. Its thiol (-SH) group at position 3 contributes to its reactivity and biological activity. Yucasin was identified as a potent inhibitor of YUCCA (YUC) flavin monooxygenases, which are critical enzymes in the biosynthesis of auxin, a plant hormone . Structurally, it shares a triazole-thiol backbone with methimazole, a known inhibitor of flavin-containing monooxygenases (FMOs), suggesting a conserved mechanism of action across biological systems .
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-(2-methylprop-2-enyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3S/c1-8(2)7-16-11(14-15-12(16)17)9-3-5-10(13)6-4-9/h3-6H,1,7H2,2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISYSPXIXWDRGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=NNC1=S)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-chlorophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 39213-10-0) is a triazole derivative that has garnered attention for its potential biological activities. This compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article compiles research findings on the biological activity of this compound, highlighting its mechanisms of action and therapeutic potential.
Chemical Structure
The chemical structure of 5-(4-chlorophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₂ClN₃S |
| Molecular Weight | 253.75 g/mol |
| CAS Number | 39213-10-0 |
| Synonyms | 5-(4-chlorophenyl)-4-(2-methylallyl)-4H-[1,2,4]triazole-3-thiol |
Antibacterial Activity
Triazole compounds have also been investigated for their antibacterial properties. The mechanism typically involves the inhibition of bacterial enzyme systems and disruption of cell wall synthesis. For instance, related triazole compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. Although direct studies on this specific compound are sparse, its structural characteristics imply it may possess similar antibacterial action .
Anticancer Potential
The anticancer activity of triazole derivatives is another area of interest. Triazoles can act as enzyme inhibitors that interfere with cancer cell proliferation and survival pathways. In vitro studies have shown that certain triazoles can induce apoptosis in cancer cells by modulating signaling pathways involved in cell growth and survival . The potential for 5-(4-chlorophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol to exhibit such activity warrants further investigation.
The biological activity of 5-(4-chlorophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol can be attributed to several mechanisms:
- Enzyme Inhibition : Triazoles are known to inhibit enzymes such as aromatase and carbonic anhydrase, which are involved in various metabolic pathways.
- Membrane Disruption : By targeting ergosterol biosynthesis in fungi or peptidoglycan synthesis in bacteria, these compounds can compromise cellular integrity.
- Signal Transduction Modulation : Triazoles may influence signaling pathways related to cell growth and apoptosis.
Case Studies
Several studies have explored the biological activities of triazole derivatives:
- Antifungal Study : A series of triazole compounds demonstrated significant antifungal activity against Microsporum gypseum, suggesting a promising avenue for developing new antifungal agents .
- Antibacterial Research : Investigations into related triazoles revealed effective inhibition against Staphylococcus aureus and Escherichia coli, highlighting the potential for similar efficacy in the compound under review .
- Anticancer Evaluation : Research has indicated that certain triazole derivatives can induce apoptosis in various cancer cell lines through caspase activation and modulation of Bcl-2 family proteins .
Comparison with Similar Compounds
The following analysis compares Yucasin with structurally related 1,2,4-triazole-3-thiol derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Key Observations :
- Halogen Effects : Chlorophenyl groups (e.g., 4-Cl or 2-Cl) generally enhance inhibitory potency compared to methoxy or nitro substituents, as seen in enzyme inhibition studies .
- Alkyl vs. Aromatic Substituents : The 2-methylprop-2-en-1-yl group in Yucasin may improve membrane permeability due to its hydrophobic nature, contrasting with polar Schiff bases or hydrazinyl groups in other derivatives .
Structural and Crystallographic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

